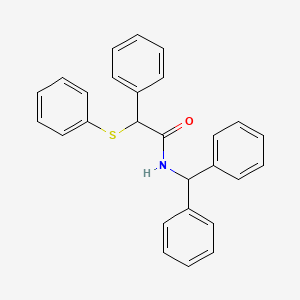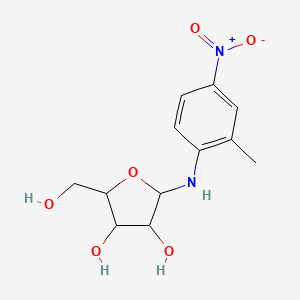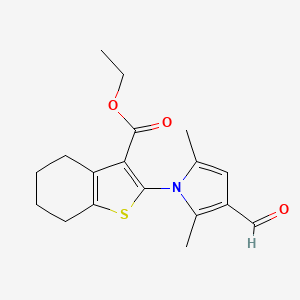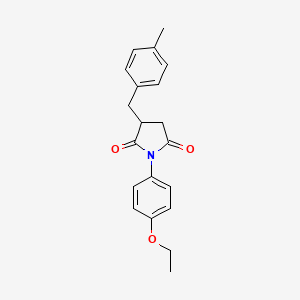
3-methyl-1,5-dioxacyclopentadecane-6,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1,5-dioxacyclopentadecane-6,15-dione, also known as Meldrum's acid, is a versatile organic compound with a cyclic structure. It was first synthesized by the American chemist, Mark Meldrum, in 1908. Since then, it has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of 3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid is not fully understood. However, it is known to undergo various chemical reactions, such as nucleophilic addition, condensation, and cyclization. These reactions are mainly attributed to the presence of the cyclic structure and the two carbonyl groups in this compound's acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound's acid are not well documented. However, it has been reported to exhibit low toxicity and low mutagenicity in various in vitro and in vivo studies. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It also has a high melting point and is stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water and its sensitivity to air and moisture. It also requires careful handling due to its acidic nature.
Future Directions
There are several future directions for the research on 3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid. One direction is to explore its potential as a catalyst for various organic reactions. Another direction is to investigate its use as a precursor for the synthesis of new drugs with improved pharmacological properties. Additionally, its potential application in material science, such as the synthesis of new polymers and nanoparticles, can also be explored. Finally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
This compound's acid is a versatile organic compound with a cyclic structure. It has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and material science. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Although its mechanism of action and biochemical and physiological effects are not fully understood, it has shown promise in various in vitro and in vivo studies. There are several future directions for the research on this compound's acid, which may lead to the development of new drugs and materials with improved properties.
Synthesis Methods
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of this compound's acid can be improved by recrystallization from a suitable solvent, such as ethanol.
Scientific Research Applications
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid has been used in a wide range of scientific research applications. In organic chemistry, it is commonly used as a building block for the synthesis of various organic compounds, such as β-keto esters, β-lactams, and cyclic ketones. In medicinal chemistry, it has been used as a precursor for the synthesis of drugs with anti-inflammatory, antiviral, and anticancer activities. In material science, it has been used as a starting material for the synthesis of polymers, dendrimers, and nanoparticles.
Properties
IUPAC Name |
3-methyl-1,5-dioxacyclopentadecane-6,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-12-10-17-13(15)8-6-4-2-3-5-7-9-14(16)18-11-12/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGYIFXLVIGMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)CCCCCCCCC(=O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386332 |
Source


|
| Record name | 1,5-Dioxacyclopentadecane-6,15-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91045-21-5 |
Source


|
| Record name | 1,5-Dioxacyclopentadecane-6,15-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)

![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
![3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)


![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-methoxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4932717.png)
